tert-Butyl 3-amino-5-bromopicolinate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBBORWJGYBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The initial step involves the selective halogenation of 5-bromoquinoline to introduce an iodine atom at the 3-position, forming 5-bromo-3-iodoquinoline. This is achieved via a non-metal catalytic oxidation using tert-butyl hydroperoxide (TBHP) and iodine.
Procedure
- Raw materials: 5-bromoquinoline, iodine, TBHP, acetonitrile.
- The mixture is heated under reflux for 24–36 hours.
- The pH is adjusted to alkaline with saturated sodium carbonate.
- Extraction with ethyl acetate, washing with sodium sulfite solution, and drying.
- Purification by recrystallization yields the target intermediate.
Data & Conditions
| Parameter | Details |
|---|---|
| Reflux time | 24–36 hours |
| Solvent | Acetonitrile |
| Mobile phase in purification | 3:1 petroleum ether:ethyl acetate |
| Yield | Not explicitly specified, but high yield implied due to process simplicity |
Research Outcome
This step provides a high-yield, cost-effective route to 5-bromo-3-iodoquinoline, a key precursor for subsequent coupling reactions.
Palladium-Catalyzed Coupling to Form tert-Butyl (5-bromo)quinolin-3-yl) carbamate
Reaction Overview
The iodinated intermediate undergoes a Buchwald-Hartwig amination with tert-butyl carbamate (BocNH2) in the presence of palladium catalysts, forming a protected aminoquinoline derivative.
Procedure
- Reactants: 5-bromo-3-iodoquinoline, tert-butyl carbamate, palladium acetate, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (ligand), in 1,4-dioxane.
- Heating to 80°C with stirring for 2–4 hours.
- Reaction completion confirmed via TLC.
- Filtration, washing, and recrystallization produce the carbamate derivative.
Data & Conditions
| Parameter | Details |
|---|---|
| Catalyst | Palladium acetate |
| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene |
| Temperature | 80°C |
| Reaction time | 2–4 hours |
| Yield | 83% (from detailed experimental data) |
Research Outcome
This step efficiently introduces the amino protecting group, preparing the molecule for subsequent hydrolysis.
Hydrolysis to Obtain tert-Butyl 3-amino-5-bromopicolinate
Reaction Overview
The protected carbamate undergoes hydrolysis under acidic conditions to yield the free amino compound, This compound .
Procedure
- Reactants: Carbamate derivative, methanol, hydrochloric acid.
- Heating at 40°C until reaction completion (confirmed via TLC).
- Removal of methanol, neutralization with ammonia, filtration, and washing.
- Final purification by column chromatography and recrystallization.
Data & Conditions
| Parameter | Details |
|---|---|
| Temperature | 40°C |
| pH adjustment | Ammonia water to neutralize |
| Yield | Not explicitly specified, but high purity confirmed by crystallization |
Research Outcome
This step provides a high-purity intermediate suitable for further functionalization or biological testing.
Summary of the Overall Methodology
| Step | Reaction | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Halogenation (Iodination) | Iodine, TBHP | Reflux 24–36 h | High yield, scalable |
| 2 | Buchwald-Hartwig amination | tert-Butyl carbamate, Pd catalyst | 80°C, 2–4 h | 83% yield, efficient |
| 3 | Hydrolysis | HCl, NH3 | 40°C | Purified product |
Research Significance & Notes
- The synthesis leverages cost-effective, commercially available reagents.
- The process emphasizes high yield and scalability, making it suitable for industrial applications.
- The key innovation lies in the one-pot halogenation and subsequent coupling, reducing the number of steps compared to traditional routes.
- The methodology avoids complex or hazardous reagents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-bromopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or alkoxides are employed in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The aromatic bromine in the target compound may reduce volatility compared to aliphatic brominated analogs.
- tert-Butyl Alcohol’s high water solubility contrasts with the lipophilic nature of tert-butyl esters.
Reactivity and Functional Utility
| Compound | Key Reactivity | Applications |
|---|---|---|
| This compound* | - Bromine: Suzuki-Miyaura coupling - Amino group: Amidation, Schiff base formation |
Pharmaceutical intermediates |
| tert-Butyl (5-bromopentyl)carbamate | - Bromine: Nucleophilic substitution - Carbamate: Deprotection under acid |
Peptide synthesis, polymer chemistry |
| tert-Butyl Alcohol | - Dehydration to isobutylene - Esterification with carboxylic acids |
Solvent, gasoline additive |
Notes:
Q & A
Q. Advanced
- Low-temperature NMR : Resolves dynamic rotational barriers of the tert-butyl group (e.g., axial vs. equatorial conformers in chair-like structures) .
- DFT calculations : Predicts charge distribution (Mulliken charges) to explain regioselectivity in reactions.
- X-ray crystallography : Confirms solid-state packing and hydrogen-bonding networks involving the amino group .
How can researchers design bioactivity studies for this compound given limited literature on its pharmacological potential?
Q. Advanced
- Structural analogs : Compare with fluorinated analogs (e.g., 5-fluoropicolinates) known for enzyme inhibition (e.g., kinase targets) .
- Mechanistic assays : Use fluorescence polarization to screen for DNA intercalation or protein binding.
- ADMET profiling : Assess metabolic stability in liver microsomes, focusing on esterase-mediated hydrolysis .
What computational methods are recommended to model the interactions of this compound with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., cytochrome P450) using the bromine as a halogen bond donor.
- MD simulations (GROMACS) : Analyze solvation effects and ligand-receptor stability over 100-ns trajectories.
- QM/MM hybrid models : Study reaction pathways for potential prodrug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
